Pyrazino[2,3-c]pyridazine (CAS 254-96-6) is a highly electron-deficient, symmetrical tetraazanaphthalene building block characterized by its fused pyrazine and pyridazine rings. In industrial and advanced pharmaceutical procurement, it is prioritized over simpler diazanaphthalenes due to its exceptionally low lowest unoccupied molecular orbital (LUMO) and dense hydrogen-bond acceptor profile. These properties make it a critical precursor for synthesizing targeted protein degraders (such as SMARCA2/4 PROTACs) and highly specific enzyme inhibitors. Its rigid, planar geometry provides the exact steric bulk of a naphthalene or phthalazine core, but with a significantly enhanced polarity and aqueous solubility profile, streamlining downstream formulation and complex cross-coupling workflows [1].
Attempting to substitute Pyrazino[2,3-c]pyridazine with closely related structural analogs like quinoxaline or phthalazine fundamentally alters the chemical reactivity and binding thermodynamics of the resulting derivatives. While phthalazine shares the pyridazine moiety, it lacks the pyrazine nitrogens, resulting in a significantly higher lipophilicity (LogP) and the loss of two critical hydrogen-bond acceptors required for anchoring in specific anionic binding sites, such as those in Aldose Reductase (ALR2) [1]. Similarly, substituting with quinoxaline shifts the electronic distribution, raising the LUMO energy and drastically reducing the scaffold's susceptibility to the selective nucleophilic substitutions and palladium-catalyzed couplings at the C-3 and C-4 positions that are essential for assembling complex bifunctional degraders [2].
In the development of ALR2 and DCN1 inhibitors, Pyrazino[2,3-c]pyridazine is utilized as a bioisosteric replacement for the phthalazine core. The introduction of the two additional nitrogen atoms in the pyrazine ring maintains the necessary spatial geometry for the specificity pocket while significantly increasing the polar surface area. This substitution lowers the partition coefficient (LogP) relative to the phthalazine baseline, directly improving the aqueous solubility of the resulting active pharmaceutical ingredients without requiring the addition of bulky solubilizing appendages [1].
| Evidence Dimension | Hydrogen-bond acceptor count and core polarity |
| Target Compound Data | Pyrazino[2,3-c]pyridazine (4 N-atom acceptors, high polarity) |
| Comparator Or Baseline | Phthalazine (2 N-atom acceptors, moderate polarity) |
| Quantified Difference | Addition of 2 H-bond acceptors; significant reduction in theoretical LogP |
| Conditions | Bioisosteric scaffold evaluation in inhibitor design |
Procuring this tetraaza core allows medicinal chemists to improve the aqueous solubility and binding affinity of lead compounds while preserving established steric boundaries.
The tetraazanaphthalene architecture of Pyrazino[2,3-c]pyridazine creates a highly electron-deficient aromatic system with a depressed LUMO compared to diazanaphthalenes. This electronic configuration makes the ring system highly susceptible to controlled nucleophilic substitution and cross-coupling. In the synthesis of SMARCA degraders, this reactivity is exploited to efficiently couple complex piperazine or piperidine derivatives under mild conditions (e.g., using BrettPhos Pd G3 catalysts), a transformation that proceeds with much lower yields or requires harsher conditions when attempted on less electrophilic quinoxaline analogs [1].
| Evidence Dimension | Reactivity toward cross-coupling and nucleophilic attack |
| Target Compound Data | Pyrazino[2,3-c]pyridazine (Highly reactive due to tetraaza electron withdrawal) |
| Comparator Or Baseline | Quinoxaline / Phthalazine (Lower baseline electrophilicity) |
| Quantified Difference | Enables high-yield coupling with complex amines under mild catalytic conditions |
| Conditions | Palladium-catalyzed cross-coupling (e.g., BrettPhos Pd G3, t-BuONa, dioxane) |
Ensures high-yielding, reproducible functionalization steps in the industrial synthesis of complex bifunctional molecules like PROTACs.
For procurement and quality control, Pyrazino[2,3-c]pyridazine presents a highly distinct and symmetrical spectroscopic signature. Its ultraviolet absorption spectrum exhibits defined maxima at 219 nm (log ε 4.12), 284 nm (log ε 3.12), and 295 nm (log ε 2.99). In proton NMR (1H NMR in CDCl3), the molecule's symmetry results in exactly two sharp singlets at δ 9.23 (H2 and H3) and δ 9.88 (H5 and H8). This clean, unambiguous baseline allows for rapid, quantitative assessment of batch purity and the immediate detection of mono-substituted or degraded impurities .
| Evidence Dimension | 1H NMR signal simplicity |
| Target Compound Data | Pyrazino[2,3-c]pyridazine (2 distinct singlets at δ 9.23 and 9.88) |
| Comparator Or Baseline | Asymmetrical tetraazanaphthalenes (Complex multiplet splitting) |
| Quantified Difference | Absolute symmetry simplifies quantitative NMR (qNMR) purity tracking |
| Conditions | 1H NMR in CDCl3 at standard temperature |
Provides an unambiguous, easily quantifiable analytical baseline to verify batch purity and prevent downstream synthetic failures.
Pyrazino[2,3-c]pyridazine is an optimal core scaffold for developing SMARCA2/4 degraders. Its highly electrophilic nature allows for efficient palladium-catalyzed coupling with complex ligands, while its polar tetraaza structure improves the overall aqueous solubility of the massive bifunctional degrader molecules [1].
In the design of Aldose Reductase (ALR2) or DCN1 inhibitors, this compound serves as a direct, high-polarity replacement for phthalazine. It perfectly mimics the steric bulk required to fit the enzyme's specificity pocket while providing two additional nitrogen atoms to anchor the molecule via hydrogen bonding, drastically improving target affinity and formulation viability [2].
Due to its exceptionally low LUMO and symmetrical structure, the pyrazino[2,3-c]pyridazine core is utilized in creating charge-transfer complexes and specialized probes where a strong, stable electron-accepting moiety is required to tune emission wavelengths or facilitate reversible electrochemical reduction .